
2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol
説明
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs due to its ability to readily form hydrogen bonds. It also contains a tetramethylborolane group, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the tetramethylborolane group. Piperazine rings can act as bidentate ligands, binding to metal atoms in two places, and are often involved in coordination chemistry . The tetramethylborolane group could potentially be involved in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the groups present in the compound. For example, the presence of the piperazine ring might make the compound basic, and the compound is likely to be solid at room temperature .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of “2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol”, focusing on its unique applications:
Subcellular Targeting
This compound can be used for subcellular targeting of cargo to the nucleus. This is crucial for understanding the localization of metabolites, proteins, or chemical probes and can increase therapeutic efficacy by concentrating a drug at its site of action while reducing off-target effects .
Crystal Structure Analysis
The compound has been utilized in crystal structure analysis . For example, it has been synthesized through Miyaura borylation and sulfonylation reactions, with its structure identified by various spectroscopy methods .
Organic Synthesis
Boronic acids, which are part of this compound’s structure, are widely used in organic synthesis . They are known for their ability to form stable complexes with diols and are easily modified, making them valuable in this field .
Sensing Applications
The boronic acid moiety is useful in sensing applications , including homogeneous assays or heterogeneous detection due to its interaction with diols and strong Lewis bases such as fluoride or cyanide anions .
Chemical Biology
In chemical biology , boronic acids are used for the detection and sensing of peroxides, recognition of protein motifs, development of MRI contrast agents, cell-surface carbohydrate biomarker recognition, and modification of aptamers and proteins for various sensing and purification applications .
Molecular Recognition
Boronic acids are employed in molecular recognition , especially in sensing mono- and polysaccharides which are challenging molecules to differentiate due to their similarity in size and structure .
作用機序
Target of Action
Similar compounds with a tetramethyl-1,3,2-dioxaborolane group are often used in organic synthesis as reagents and catalysts .
Mode of Action
Compounds with a tetramethyl-1,3,2-dioxaborolane group are known to participate in borylation reactions . They can interact with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound’s potential role in borylation reactions suggests it could influence pathways involving alkyl or aryl alkynes and alkenes .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in organic solvents such as chloroform, ether, and dichloromethane . It is poorly soluble in water but may hydrolyze in a humid environment .
Result of Action
Its potential role in borylation reactions suggests it could facilitate the formation of boronic esters .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, its solubility and stability can be affected by the presence of water and humidity . Furthermore, the compound should be stored in a dark place, sealed in dry, at room temperature .
特性
IUPAC Name |
2-[4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BN2O3/c1-18(2)19(3,4)25-20(24-18)17-7-5-16(6-8-17)15-22-11-9-21(10-12-22)13-14-23/h5-8,23H,9-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHYLUWHFBYAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




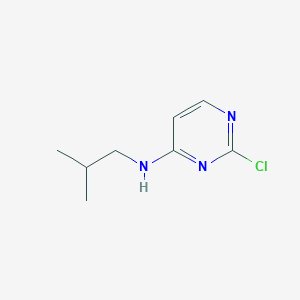



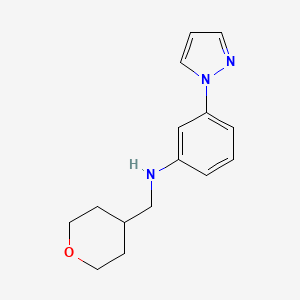

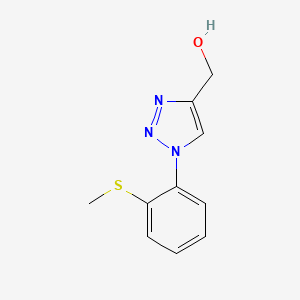

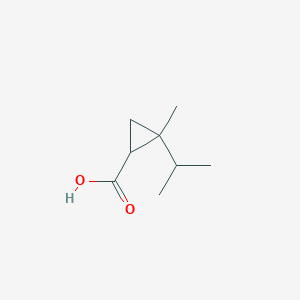
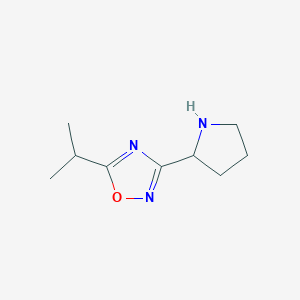
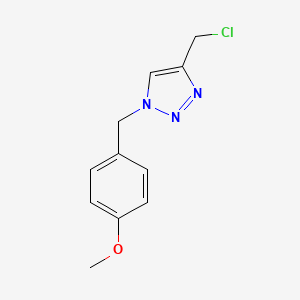
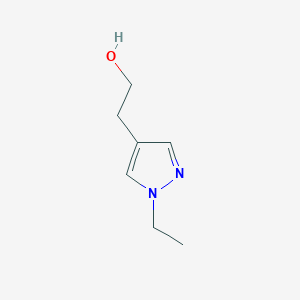
![[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol](/img/structure/B1428155.png)